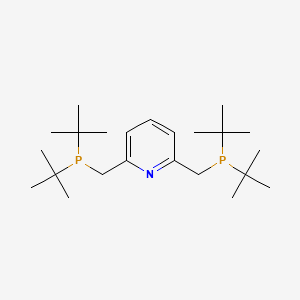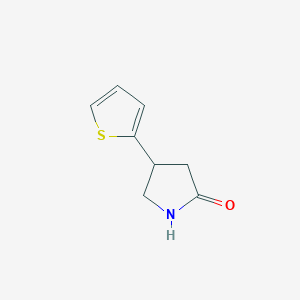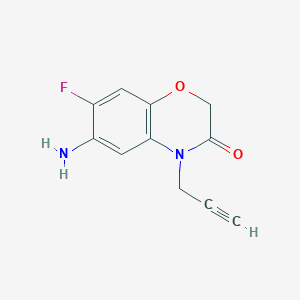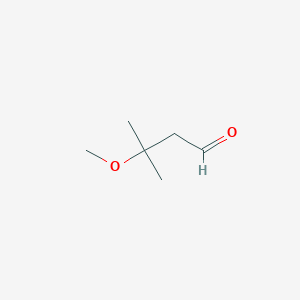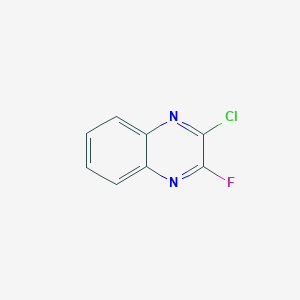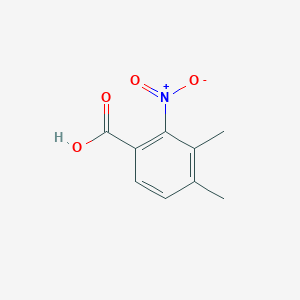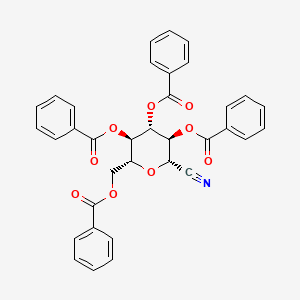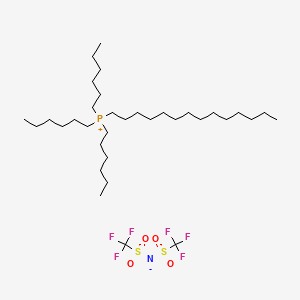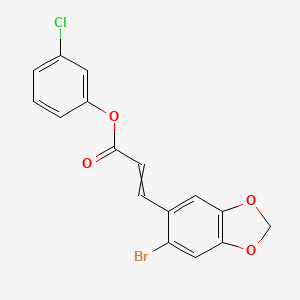
(3-Chlorophenyl) 3-(6-bromo-1,3-benzodioxol-5-yl)prop-2-enoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3-Chlorophenyl) 3-(6-bromo-1,3-benzodioxol-5-yl)prop-2-enoate is an organic compound that belongs to the class of esters. This compound features a complex structure with multiple aromatic rings and halogen substituents, making it of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Chlorophenyl) 3-(6-bromo-1,3-benzodioxol-5-yl)prop-2-enoate typically involves the esterification of 3-chlorophenol with (E)-3-(6-bromo-1,3-benzodioxol-5-yl)-2-propenoic acid. The reaction can be catalyzed by acid catalysts such as sulfuric acid or p-toluenesulfonic acid under reflux conditions. The reaction mixture is then purified using techniques such as recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems can help in maintaining consistent reaction conditions and improving yield.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the aromatic rings, leading to the formation of quinones.
Reduction: Reduction reactions can target the ester functional group, converting it into an alcohol.
Substitution: Halogen substituents on the aromatic rings can be replaced by nucleophiles in substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Quinones and other oxidized aromatic compounds.
Reduction: Alcohols and reduced aromatic compounds.
Substitution: Substituted aromatic compounds with new functional groups.
Scientific Research Applications
Chemistry
The compound can be used as a building block in organic synthesis, particularly in the formation of more complex molecules.
Biology
In biological research, it may be used as a probe to study enzyme interactions or as a ligand in receptor binding studies.
Medicine
Industry
In the industrial sector, the compound can be used in the synthesis of specialty chemicals, dyes, and polymers.
Mechanism of Action
The mechanism of action of (3-Chlorophenyl) 3-(6-bromo-1,3-benzodioxol-5-yl)prop-2-enoate depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The molecular targets and pathways involved would require detailed biochemical studies to elucidate.
Comparison with Similar Compounds
Similar Compounds
- 3-chlorophenyl (E)-3-(6-bromo-1,3-benzodioxol-5-yl)-2-propenoic acid
- 3-chlorophenyl (E)-3-(6-bromo-1,3-benzodioxol-5-yl)-2-propenamide
Uniqueness
The ester functional group in (3-Chlorophenyl) 3-(6-bromo-1,3-benzodioxol-5-yl)prop-2-enoate may confer different chemical reactivity and biological activity compared to its acid and amide counterparts. This uniqueness can be exploited in various applications, making it a valuable compound in research and industry.
Properties
Molecular Formula |
C16H10BrClO4 |
|---|---|
Molecular Weight |
381.6 g/mol |
IUPAC Name |
(3-chlorophenyl) 3-(6-bromo-1,3-benzodioxol-5-yl)prop-2-enoate |
InChI |
InChI=1S/C16H10BrClO4/c17-13-8-15-14(20-9-21-15)6-10(13)4-5-16(19)22-12-3-1-2-11(18)7-12/h1-8H,9H2 |
InChI Key |
KJQGOSARTOROJQ-UHFFFAOYSA-N |
Canonical SMILES |
C1OC2=C(O1)C=C(C(=C2)C=CC(=O)OC3=CC(=CC=C3)Cl)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


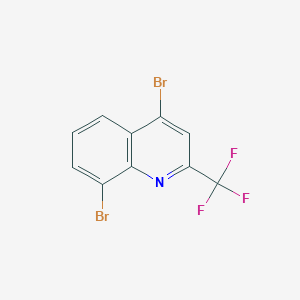
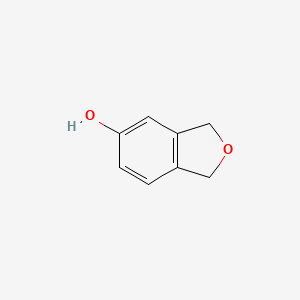

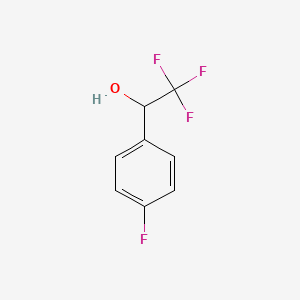
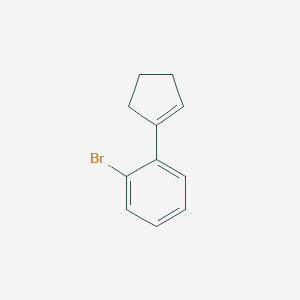
![6,7-Dihydro-2-pentafluorophenyl-5H-pyrrolo[2,1-c]-1,2,4-triazolium tetrafluoroborate](/img/structure/B1352731.png)
